5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
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Overview
Description
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole: A simpler analog with similar biological activities.
2,2-Dimethylpentanenitrile: Shares the nitrile functional group but lacks the pyrazole ring.
3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Another pyrazole derivative with different substituents.
Uniqueness
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
IDELLMJPKUBYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN1C=C(C=N1)N)C#N |
Origin of Product |
United States |
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